1,1-Dichloroethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYULBFZEHDVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2, CH3CHCl2 | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020437 | |
| Record name | 1,1-Dichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-dichloroethane appears as a colorless liquid with an ether-like odor. Slightly soluble in water and slightly denser than water. Flash point below 70 °F. Vapors denser than air. Used to make other chemicals., Liquid, Colorless, oily liquid with a chloroform-like odor; [NIOSH] Clear colorless to light yellow liquid; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a chloroform-like odor. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/108 | |
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| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
135.1 °F at 760 mmHg (NTP, 1992), 57.4 °C, 57 °C, 135 °F | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
22 °F (NTP, 1992), -17 °C, -10.0 °C (14.0 °F) - closed cup, 2 °F (-17 °C) (closed cup), 14 °C (open cup); -8.33 °C (closed cup), 22 def F /open cup/, -6 °C c.c., 22 °F, 2 °F | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), For more Solubility (Complete) data for 1,1-Dichloroethane (11 total), please visit the HSDB record page., In water, 5,040 mg/L at 25 °C, Soluble in alcohol, ether, fixed and volatile oils., Soluble in acetone; very soluble in ethanol, ethyl ether, Miscible with oxygenated and chlorinated solvents., Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols), In water, 5,100 mg/L, temp not specified, Solubility in water, g/100ml at 20 °C: 0.6 (poor), 0.6% | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.174 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C, Liquid thermal conductivity at 35 °F: 0.804 BTU-in/hr-sq ft-deg F; saturated vapor density 0.07032 lb/cu ft at 20 °C, Relative density (water = 1): 1.2, 1.18 | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.44 (Air = 1), Relative vapor density (air = 1): 3.4, 3.44 | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
234 mmHg at 77 °F ; 182 mmHg at 68 °F (NTP, 1992), 227.0 [mmHg], 2.27X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 182 mmHg at 68 °F, 182 mmHg | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/579 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dichloroethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Reagent grade 99.7% pure with the following impurities: ethyl chloride 0.02%; butylene oxide 0.08%; trichloroethylene 0.08%; ethylene dichloride 0.01%; unknown 0.14%, (expressed as volume percentage by weight of sample). | |
| Record name | 1,1-Dichloroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
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Color/Form |
Colorless, oily liquid, Colorless, neutral, mobile liquid | |
CAS No. |
75-34-3, 1300-21-6 | |
| Record name | 1,1-DICHLOROETHANE | |
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| Record name | 1,1-Dichloroethane | |
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| Record name | 1,1-Dichloroethane | |
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| Record name | Ethane, 1,1-dichloro- | |
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| Record name | 1,1-Dichloroethane | |
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| Record name | 1,1-dichloroethane | |
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| Record name | ETHYLIDENE CHLORIDE | |
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| Record name | 1,1-Dichloroethane | |
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| Record name | Dichloroethane | |
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| Record name | 1,1-DICHLOROETHANE | |
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| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
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| Record name | Ethane, 1,1-dichloro- | |
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Melting Point |
-143 °F (NTP, 1992), -96.93 °C, -98 °C, -143 °F | |
| Record name | 1,1-DICHLOROETHANE | |
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| Record name | 1,1-Dichloroethane | |
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| Record name | 1,1-DICHLOROETHANE | |
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| Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
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| Record name | 1,1-Dichloroethane | |
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Environmental Fate and Transport of 1,1 Dichloroethane
Atmospheric Transformation and Degradation Pathways of 1,1-Dichloroethane (B41102)
Once released into the atmosphere, this compound is subject to several transformation and degradation processes that determine its persistence and environmental impact.
Photo-oxidation and Hydroxyl Radical Reactions of this compound
The primary mechanism for the atmospheric degradation of this compound is through photo-oxidation, initiated by reactions with hydroxyl (OH) radicals. cdc.govwikipedia.orgwho.int These highly reactive radicals are naturally present in the atmosphere and are formed through photochemical processes involving ozone and water vapor. harvard.educopernicus.orgipcc.ch The reaction with OH radicals is the rate-determining step in the atmospheric breakdown of this compound. ipcc.ch
The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been reported as 2.74 x 10⁻¹³ cm³/molecule-second at 25°C. cdc.gov This reaction leads to the formation of various degradation products. chemicalbook.com One of the initial products of this photo-oxidation is chloroacetyl chloride, which can then be hydrolyzed to form hydrochloric acid and chloroacetic acid. chemicalbook.com
Atmospheric Half-Life and Residence Time of this compound
The atmospheric half-life of a compound is the time it takes for half of the initial amount to be removed from the atmosphere. For this compound, this is largely governed by its reaction rate with hydroxyl radicals. Based on this reaction, the estimated atmospheric half-life of this compound is approximately 44 to 62 days. cdc.govwikipedia.orgwho.intcdc.gov The atmospheric residence time, which is a measure of the average time a molecule of the compound remains in the atmosphere, has been estimated to be around 44 to 49 days. cdc.govcdc.gov
Interactive Data Table: Atmospheric Lifetime of this compound
| Parameter | Value | Reference(s) |
| Atmospheric Half-Life | 44 - 62 days | cdc.govwikipedia.orgwho.intcdc.gov |
| Atmospheric Residence Time | 44 - 49 days | cdc.govcdc.gov |
| OH Radical Reaction Rate Constant | 2.74 x 10⁻¹³ cm³/molecule-sec at 25°C | cdc.gov |
Formation of Ozone-Depleting Substances from this compound Degradation
The atmospheric degradation of this compound can contribute to the formation of substances that have the potential to deplete the ozone layer. regulations.gov While this compound itself is not classified as a primary ozone-depleting substance (ODS) like chlorofluorocarbons (CFCs), its breakdown products can participate in ozone-destroying catalytic cycles. wikipedia.orgepa.goveuropa.eu The degradation of this compound in the air can create additional ozone-depleting substances. regulations.gov Furthermore, one of the uses of this compound is as a feedstock in the production of methyl chloroform (B151607) (1,1,1-trichloroethane), which is a known ozone-depleting substance. regulations.goveuropa.eu
Aqueous Phase Dynamics and Hydrology of this compound
When this compound enters aquatic environments, its fate is governed by processes such as volatilization and hydrolysis.
Volatilization from Surface and Groundwater
This compound is a volatile compound, and this property significantly influences its behavior in water. tpsgc-pwgsc.gc.ca Its tendency to move from water to the atmosphere is quantified by the Henry's Law constant. For this compound, the Henry's Law constant is 5.51 x 10⁻³ atm-m³/mol, indicating a rapid partitioning to the atmosphere from water. cdc.govnj.gov
Due to this high volatility, volatilization is the dominant removal process for this compound from surface waters. cdc.gov The rate of volatilization is influenced by environmental factors such as wind speed and water mixing conditions. cdc.gov For instance, in a laboratory setting with stirring, the volatilization half-life was estimated to be as short as 22 minutes. cdc.gov In natural environments, the evaporation half-life can range from hours in a river to several days in a pond or lake. epa.gov
Interactive Data Table: Volatilization of this compound from Water
| Parameter | Value | Reference(s) |
| Henry's Law Constant | 5.51 x 10⁻³ atm-m³/mol | cdc.govnj.gov |
| Volatilization Half-Life (Laboratory, stirred) | 22 minutes | cdc.gov |
| Volatilization Half-Life (Pond) | 5.9 days | epa.gov |
| Volatilization Half-Life (River) | 1.2 days | epa.gov |
| Volatilization Half-Life (Lake) | 4.7 days | epa.gov |
Hydrolysis Rates and Mechanisms of this compound
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis is a very slow process and is not considered a significant environmental fate process. cdc.govcdc.gov The estimated hydrolytic half-life of this compound at a neutral pH (pH 7) and 25°C is approximately 61 years. cdc.govchemicalbook.com
The hydrolysis of this compound under alkaline conditions can yield products such as vinyl chloride and acetaldehyde. chemicalbook.comaskfilo.com The reaction proceeds through a nucleophilic substitution where the chlorine atoms are replaced by hydroxyl groups. quora.comdoubtnut.comallen.indoubtnut.com This initially forms an unstable geminal diol (1,1-dihydroxyethane), which then rapidly dehydrates to form acetaldehyde. askfilo.comquora.comdoubtnut.com
Solubility and Mobility in Aquatic Systems
This compound exhibits moderate solubility in water, a key factor influencing its transport in aquatic environments. Its reported water solubility is approximately 5,000 to 5,500 milligrams per liter (mg/L) at 20°C. tpsgc-pwgsc.gc.canj.gov This level of solubility allows it to dissolve in water and be transported with the bulk flow of surface water bodies and groundwater.
Once dissolved, the mobility of this compound in aquatic systems is significantly influenced by the process of volatilization, which is its primary removal mechanism from water. tpsgc-pwgsc.gc.ca This is characterized by its Henry's Law constant of approximately 5 x 10⁻³ atm·m³/mol, which indicates a tendency for the compound to partition from the aqueous phase to the atmosphere. tpsgc-pwgsc.gc.ca This rapid volatilization means that when released into rivers, lakes, or other surface waters, a significant portion will evaporate into the air. tpsgc-pwgsc.gc.ca Due to this property, it is less likely to persist in high concentrations in surface waters for extended periods. cdc.govwho.int
While in the water column, this compound is not expected to significantly sorb to suspended solids or sediment, a factor that further enhances its mobility within aquatic systems. cdc.gov This is due to its low octanol-water partition coefficient, which suggests a low potential for bioaccumulation in aquatic organisms. cdc.gov
| Property | Value | Implication for Aquatic Systems |
|---|---|---|
| Water Solubility | ~5,000 - 5,500 mg/L at 20°C | Allows for dissolution and transport in water. tpsgc-pwgsc.gc.canj.gov |
| Henry's Law Constant | ~5 x 10⁻³ atm·m³/mol | Promotes rapid volatilization from water to air. tpsgc-pwgsc.gc.ca |
Subsurface Transport and Soil Interaction of this compound
The behavior of this compound in the subsurface is a critical aspect of its environmental fate, particularly concerning the potential for groundwater contamination. Its movement through soil is dictated by its interaction with soil particles, its potential to percolate downwards, and its tendency to volatilize from the soil surface.
The sorption of this compound to soil particles is generally low, which contributes to its high mobility in the subsurface. cdc.gov This is quantified by the soil organic carbon-water partition coefficient (Koc), which is a measure of a chemical's tendency to bind to organic matter in soil. For this compound, the log Koc is in the range of 1.5 to 1.8, indicating a moderate adsorption to organic matter. tpsgc-pwgsc.gc.canj.gov
The organic content of the soil plays a significant role in the sorption of this compound. nih.gov In soils with low organic content, sorption is minimal, and the compound is not expected to bind significantly to soil particulates. cdc.govnih.gov Conversely, in soils with a higher organic matter content, the sorption of this compound is more pronounced. Research on the similar compound 1,2-dichloroethane (B1671644) has shown that the presence of organic matter, such as fulvic and humic acids, on the surface of soil particles can increase the adsorption of the chemical. researchgate.netrsc.org However, when organic matter is dissolved in the soil water, it can decrease the adsorption of the compound to soil solids, thereby increasing its mobility. researchgate.netrsc.org
Due to its limited sorption to soil, this compound has a high potential to percolate through the soil profile and reach groundwater. cdc.gov When released on land, a portion of the compound will volatilize, but the remainder can be transported downward with infiltrating rainwater. tpsgc-pwgsc.gc.ca Its moderate water solubility facilitates this movement through the soil matrix.
Once it reaches the saturated zone, this compound will dissolve in the groundwater and can be transported over significant distances, leading to the formation of contaminant plumes. tpsgc-pwgsc.gc.ca The compound's persistence in the subsurface is enhanced by the slow rate of biodegradation under certain conditions. cdc.gov The detection of this compound in groundwater at various contaminated sites confirms its potential to contaminate this vital environmental resource. cdc.govusgs.gov
Volatilization is a major pathway for the removal of this compound from soil surfaces. tpsgc-pwgsc.gc.cacdc.gov When spilled on land, the compound will partially evaporate into the atmosphere. tpsgc-pwgsc.gc.ca The rate of volatilization is influenced by factors such as soil type, moisture content, temperature, and air movement.
Studies have shown that the disappearance of volatile organic compounds, including this compound, from soils is primarily due to volatilization, with reported first-order disappearance half-lives ranging from a few hours to several hundred hours. cdc.gov This process is a key mechanism that reduces the amount of this compound available for leaching into groundwater but contributes to its presence in the atmosphere. cdc.gov
Sources and Environmental Distribution of this compound
The primary sources of this compound in the environment are industrial emissions and waste disposal. cdc.govresearchgate.net It is used as an intermediate in the chemical industry, notably in the production of 1,1,1-trichloroethane (B11378) and vinyl chloride. tpsgc-pwgsc.gc.cawikipedia.org It also finds application as a solvent for plastics, oils, and fats, and is used as a cleaning and degreasing agent. tpsgc-pwgsc.gc.cawikipedia.orgnih.gov
Releases can occur during the production, storage, transport, and use of these chemicals. cdc.govresearchgate.net Industrial emissions are predominantly to the atmosphere. cdc.gov According to the Toxics Release Inventory (TRI), a significant portion of the total environmental releases of this compound is to the air from manufacturing and processing facilities. cdc.gov
Waste disposal is another significant contributor to its environmental presence. This compound can be found in waste streams from its manufacturing and use. epa.gov It has been detected in landfill leachates, and its disposal in landfills can lead to the contamination of soil and groundwater. cdc.gov Furthermore, this compound can be formed in the environment as a breakdown product of other chlorinated compounds, such as 1,1,1-trichloroethane, which can also be present in industrial waste. tpsgc-pwgsc.gc.cacdc.gov
| Activity/Use | Description |
|---|---|
| Chemical Intermediate | Used in the synthesis of other chemicals like 1,1,1-trichloroethane and vinyl chloride. tpsgc-pwgsc.gc.cawikipedia.org |
| Solvent | Employed as a solvent for plastics, oils, and fats. tpsgc-pwgsc.gc.cawikipedia.orgnih.gov |
| Cleaning/Degreasing Agent | Utilized for cleaning and degreasing purposes in industrial settings. tpsgc-pwgsc.gc.canih.gov |
| Byproduct | Can be an unintended byproduct in various chlorination processes. nih.govcdc.gov |
Formation as a Biodegradation Product of 1,1,1-Trichloroethane
This compound is a recognized intermediate product in the anaerobic biodegradation of 1,1,1-trichloroethane (1,1,1-TCA). cdc.govfrontiersin.org Under anaerobic conditions, such as those found in contaminated groundwater, landfills, and municipal digester sludge, microorganisms can facilitate the reductive dechlorination of 1,1,1-TCA. frontiersin.orgnih.gov This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, transforming 1,1,1-TCA into this compound. frontiersin.orgnih.gov
Research has demonstrated that this transformation is a key pathway in the natural attenuation of 1,1,1-TCA in the environment. frontiersin.orgclu-in.org Studies using municipal digester sludge have shown the biological transformation of 1,1,1-TCA to this compound and subsequently to chloroethane (B1197429) and then ethane (B1197151) through reductive dechlorination. nih.gov The presence of this compound in groundwater at sites where it was not directly disposed of is often evidence of the anaerobic degradation of other chlorinated compounds, particularly 1,1,1-trichloroethane. cdc.gov
While biotic dechlorination is a primary pathway, 1,1,1-TCA can also undergo abiotic degradation to form 1,1-dichloroethene and acetic acid. clu-in.orgepa.gov However, the formation of this compound is specifically linked to biological reductive dechlorination processes. clu-in.org Laboratory studies have identified specific microorganisms, such as certain Dehalobacter species, that can carry out the respiratory dechlorination of 1,1,1-TCA to this compound. researchgate.netfao.org
Occurrence in Ambient Air, Surface Water, Groundwater, and Drinking Water
This compound has been detected in various environmental compartments, often at low levels, as a result of industrial releases and its formation from the biodegradation of other contaminants. cdc.govnih.gov
Ambient Air: this compound can be released into the atmosphere from industrial activities where it is produced or used. nih.gov It has been detected in urban air at concentrations ranging from 0.4 to 6.1 µg/m³. who.int A median concentration of 0.22 µg/m³ was reported for a combination of urban, rural, and industrial sites across the United States. who.int Near industrial sources, concentrations have been measured between 0.23 and 0.56 µg/m³, and a significantly higher concentration of 22.5 µg/m³ was reported near a hazardous waste site. who.int The compound is slow to break down in the air, giving it the potential for long-range transport. nih.gov
Surface Water and Groundwater: The compound has been found in both surface water and groundwater supplies, typically at levels below 10 µg/L. who.int However, much higher concentrations, up to 400 µg/L, have been reported in some instances. who.int Its presence in groundwater is a particular concern as it can persist for long periods. who.int The detection of this compound in groundwater is often linked to contamination from industrial solvents and the biodegradation of 1,1,1-trichloroethane. cdc.gov
Drinking Water: Due to its presence in ground and surface water, this compound has been detected in drinking water. nih.gov In a survey of 945 public water supplies in the United States, it was found in 4.3% of the samples at levels up to 4.2 µg/L. who.int It has also been detected in private wells used for drinking water. who.int The World Health Organization has noted its presence in drinking water at concentrations of up to 10 µg/L. who.int
| Environmental Medium | Concentration Range | Notes |
| Ambient Air | 0.4 - 6.1 µg/m³ (Urban) | Median of 0.22 µg/m³ across various site types. Up to 22.5 µg/m³ near hazardous waste sites. who.int |
| Surface Water | Generally < 10 µg/L | Concentrations up to 400 µg/L have been reported. who.int |
| Groundwater | Generally < 10 µg/L | Can persist for long periods. who.intwho.int |
| Drinking Water | Up to 10 µg/L | Detected in both public and private water supplies. who.intwho.int |
Detection in Gaseous Emissions of Cigarette Smoke
This compound has been identified as a constituent in the gaseous emissions of cigarette smoke. cdc.gov This indicates that smoking can be a source of exposure to this compound for both smokers and those exposed to secondhand smoke. nih.govcdc.gov A chamber study that examined the emissions from six different commercial cigarette brands found that the amount of this compound emitted during smoking ranged from 51 to 110 µg per cigarette. cdc.gov The average concentration of this compound during the smoking period in the chamber ranged from 12 to 26 µg/m³, and during the post-smoking period, the average concentration ranged from 7.9 to 17 µg/m³. cdc.gov
| Cigarette Emission Parameter | Measured Value |
| Emission per Cigarette | 51 - 110 µg |
| Average Concentration (During Smoking) | 12 - 26 µg/m³ |
| Average Concentration (Post-Smoking) | 7.9 - 17 µg/m³ |
Bioremediation and Biodegradation of 1,1 Dichloroethane
Microbial Degradation Mechanisms of 1,1-Dichloroethane (B41102)
The microbial transformation of this compound is highly dependent on the environmental conditions, particularly the presence or absence of oxygen. While some aerobic degradation is possible, anaerobic processes are generally more significant for this compound.
The effectiveness of aerobic biodegradation for this compound is a subject of varied findings in scientific literature. k-state.edu Some studies have indicated that this compound is resistant to aerobic biodegradation by bacteria isolated from shallow aquifers, with insignificant loss observed over several weeks. cdc.gov Similarly, other reports suggest that biodegradation is not a significant fate process for this compound in aquatic systems. who.int The loss of this compound from subsurface soil via biodegradation is also considered to be insignificant. cdc.gov
In contrast, some laboratory studies have shown potential for aerobic degradation. One study reported that unadapted microorganisms from municipal wastewater could degrade about 50% of this compound over seven days, a figure that increased to 78% with adapted organisms. cdc.gov Another study using a static-screening-flask test with a municipal wastewater sewage inoculum observed 29–50% degradation over seven days. epa.gov Furthermore, partial dechlorination of approximately 37% of the initial solvent was observed by an aerobic butane-grown mixed culture. ethz.ch The methanotroph Methylosinus trichosporium OB3b, when expressing soluble methane (B114726) monooxygenase, was found to completely dechlorinate this compound, although the specific degradation intermediates were not identified. ethz.chenvipath.org These conflicting reports highlight the limitations and context-dependent nature of aerobic biodegradation for this compound.
Table 1: Aerobic Biodegradation Studies of this compound
| Microbial Culture/System | Findings | Reference |
| Bacteria from shallow aquifer | Resistant to biodegradation over 8–16 weeks. | cdc.gov |
| Municipal wastewater inoculum (unadapted) | ~50% degradation in 7 days. | cdc.gov |
| Municipal wastewater inoculum (adapted) | 78% degradation in 7 days. | cdc.gov |
| Aerobic butane-grown mixed culture | Partial dechlorination (~37% of initial solvent). | ethz.ch |
| Methylosinus trichosporium OB3b | Complete dechlorination observed. | ethz.chenvipath.org |
Under anaerobic conditions, the primary degradation mechanism for chlorinated ethanes is reductive dechlorination, also known as hydrogenolysis. enviro.wiki This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. nih.gov For this compound, this pathway is often a step in the degradation of the more highly chlorinated 1,1,1-trichloroethane (B11378) (1,1,1-TCA). cdc.gov
Several anaerobic microorganisms, including methanogenic consortia and sulfate (B86663) reducers, can reductively dechlorinate 1,1,1-TCA to this compound. ethz.chenvipath.orgnih.gov The pathway then proceeds with the reduction of this compound to chloroethane (B1197429) (CA). enviro.wikicdc.govnih.govfrtr.gov While further reduction of chloroethane to the non-toxic end product ethane (B1197151) is possible, the reaction is typically much slower, and chloroethane is often considered the terminal product of the sequence. envipath.orgenviro.wikifrtr.gov This stepwise reduction is a critical pathway for the natural attenuation of this compound in anoxic environments like groundwater and sediments. cdc.gov
The process of anaerobic reductive dechlorination is catalyzed by specific enzymes known as reductive dehalogenases (RDases). ontosight.airesearchgate.net These enzymes are crucial for organohalide-respiring bacteria, which use chlorinated compounds as terminal electron acceptors in their metabolism. asm.org RDases facilitate the cleavage of carbon-halogen bonds, a key step in detoxification. ontosight.aiasm.org
Research has identified specific RDases with high selectivity for certain chloroethanes. For instance, two highly similar enzymes, DcrA and CfrA, exhibit opposite substrate preferences. researchgate.netasm.org DcrA is an enzyme that specifically dechlorinates this compound, whereas CfrA acts on 1,1,1-trichloroethane and chloroform (B151607) but not on this compound. researchgate.netasm.org This specialization demonstrates a cooperative function where one enzyme (CfrA) degrades a parent compound to an intermediate (1,1-DCA), which is then degraded by another specialized enzyme (DcrA). asm.org The activity of these enzymes can be inhibited by the presence of co-contaminants, such as chlorinated ethenes, which can directly affect the enzyme's function. researchgate.net
During the anaerobic biodegradation of this compound, the primary metabolite formed is chloroethane. epa.govcdc.govnih.gov This transformation occurs through reductive dechlorination, where a chlorine atom from the this compound molecule is replaced with a hydrogen atom. enviro.wikifrtr.gov Numerous studies involving anaerobic mixed cultures, methanogenic consortia, and specific bacterial strains like Dehalobacter have documented the conversion of this compound to chloroethane. ethz.chenvipath.orgnih.gov
In anaerobic sludge, the reductive dichlorination of this compound has been shown to yield chloroethane as the main degradation product. epa.gov The complete dehalogenation of chloroethane to ethane can also occur, but this step is significantly slower. envipath.orgfrtr.gov As a result, chloroethane often accumulates as an intermediate or is considered the final product in many degradation studies. enviro.wiki
Bioremediation Strategies for this compound Contamination
To clean up sites contaminated with this compound, engineered approaches are often necessary to accelerate the natural degradation processes. In situ bioremediation, which treats contaminants in place, is a widely used and cost-effective technology. epa.gov
Two primary in situ bioremediation strategies are biostimulation and bioaugmentation. epa.govmdpi.com
Biostimulation involves the addition of nutrients or an electron donor (such as lactate (B86563), acetate, or vegetable oil) to the subsurface to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. frtr.govnih.gov For the anaerobic reductive dechlorination of this compound, adding a carbon source creates anoxic conditions by depleting oxygen and other electron acceptors, which in turn promotes the activity of dehalogenating bacteria. frtr.gov
Bioaugmentation is the introduction of specific, pre-grown microbial cultures to a contaminated site. epa.gov This strategy is employed when the native microbial population lacks the necessary dehalogenating capabilities or is present in insufficient numbers to achieve cleanup goals. frtr.gov For chlorinated ethanes, this may involve adding cultures known to contain potent dechlorinating bacteria, such as strains of Dehalobacter. nih.gov Often, biostimulation and bioaugmentation are used together to ensure the introduced microbes have the necessary environmental conditions and substrates to thrive and effectively degrade contaminants like this compound. mdpi.com
Impact of Co-contaminants on this compound Biodegradation
The biodegradation of this compound (1,1-DCA) in contaminated sites is rarely an isolated process. It is often influenced by the presence of other chemicals, known as co-contaminants, which can significantly affect the rate and extent of its degradation. Common co-contaminants at sites polluted with chlorinated ethanes include chlorinated ethenes such as trichloroethene (TCE), cis-dichloroethene (cDCE), and vinyl chloride (VC).
Research has shown that these chlorinated ethenes can act as inhibitors of the reductive dechlorination of 1,1,1-trichloroethane (1,1,1-TCA), the parent compound of 1,1-DCA. nih.gov This inhibition can have a direct impact on the enzymes responsible for the degradation process. For instance, in cell-free extract assays using a Dehalobacter-containing culture, chlorinated ethenes were found to be significant inhibitors of 1,1,1-TCA dechlorination, suggesting a direct effect on the reductive dehalogenase enzymes. nih.gov While this inhibition was less pronounced in whole-cell suspension assays, it was still present. nih.gov
Interestingly, the inhibitory effects of co-contaminants can be specific to certain steps in the degradation pathway. For example, while chlorinated ethenes did not inhibit the dechlorination of 1,1-DCA in cell-free extracts, cDCE and particularly VC were found to be inhibitors in whole-cell assays. nih.gov This suggests that their inhibitory action is directed at the Dehalobacter organism itself, rather than the specific dehalogenase enzyme that acts on 1,1-DCA. nih.gov Furthermore, the presence of TCE has been observed to significantly slow down the biodegradation of 1,1,1-TCA and can even prevent the subsequent biodegradation of its daughter product, 1,1-DCA. researchgate.net
The co-occurrence of 1,1,1-TCA at sites contaminated with chloroethenes has implications for the effectiveness of enhanced reductive dechlorination (ERD) strategies. researchgate.net The presence of 1,1,1-TCA can inhibit the dechlorination of VC by Dehalococcoides species, while conversely, TCE, cDCE, and VC can inhibit the dechlorination of 1,1,1-TCA and 1,1-DCA by certain Dehalobacter cultures. researchgate.net These complex interactions highlight the importance of understanding the specific mix of contaminants at a site to predict and manage bioremediation outcomes. The potential for co-bioaugmentation with mixed cultures of Dehalobacter and Dehalococcoides has been explored as a strategy to overcome these inhibitory effects and accelerate the cleanup of sites with mixed chloroethane and chloroethene contamination. researchgate.netnih.gov
Interactive Table: Impact of Chlorinated Ethene Co-contaminants on 1,1,1-TCA and 1,1-DCA Dechlorination by a Dehalobacter-containing Culture
| Co-contaminant | Impact on 1,1,1-TCA Dechlorination (Cell-free extract) | Impact on 1,1,1-TCA Dechlorination (Whole cell) | Impact on 1,1-DCA Dechlorination (Cell-free extract) | Impact on 1,1-DCA Dechlorination (Whole cell) |
| Trichloroethene (TCE) | Significant inhibition | Less pronounced inhibition | No inhibition | Inhibition (effect on Dehalobacter) |
| cis-Dichloroethene (cDCE) | Significant inhibition | Less pronounced inhibition | No inhibition | Inhibition (effect on Dehalobacter) |
| Vinyl Chloride (VC) | Significant inhibition | Less pronounced inhibition | No inhibition | Significant inhibition (effect on Dehalobacter) |
Data sourced from Grostern et al. (2009). nih.gov
Optimization of Environmental Conditions for Enhanced Degradation
The efficiency of this compound biodegradation is highly dependent on the prevailing environmental conditions within the contaminated subsurface. Optimizing these conditions is a key strategy in enhanced bioremediation to stimulate the activity of degrading microorganisms.
A critical factor for the reductive dechlorination of chlorinated ethanes is the establishment of anaerobic conditions. clu-in.org In the absence of oxygen, microorganisms can utilize chlorinated compounds as electron acceptors for their respiration. clu-in.org To achieve and maintain these reducing conditions, the addition of organic substrates, which act as electron donors, is a common practice in enhanced reductive dechlorination. clu-in.org
The pH of the groundwater is another crucial parameter. The metabolic processes involved in anaerobic biodegradation, such as the fermentation of electron donors and reductive dechlorination itself, can lead to the production of acids, which in turn lowers the pH. clu-in.org A pH value below 5 or 4 can inhibit the growth and activity of key microbial populations, including some dechlorinating microbes. clu-in.org The optimal pH range for bioremediation is generally considered to be between 6 and 8. clu-in.org Therefore, the addition of pH buffering agents may be necessary to maintain conditions favorable for microbial activity. clu-in.org
In addition to creating a suitable redox environment and pH, the availability of essential nutrients is vital for microbial growth and metabolism. Nutrients such as nitrogen and phosphorus may need to be added to the subsurface to support the microbial populations responsible for the degradation of 1,1-DCA. clu-in.org Yeast extract is another amendment that can be used to provide necessary growth factors. clu-in.org The careful management of these environmental parameters is essential for creating an environment where the biodegradation of this compound can proceed at an optimal rate.
Application of Biomarkers for Assessing Bioremediation Potential
The assessment of bioremediation potential and the monitoring of its progress in situ can be significantly enhanced through the use of molecular biomarkers. These biomarkers provide specific and sensitive indicators of the presence, abundance, and activity of microorganisms capable of degrading contaminants like this compound.
For the reductive dechlorination of chlorinated ethanes, genes encoding for key enzymes and the 16S rRNA gene of specific dechlorinating bacteria serve as valuable biomarkers. researchgate.netnih.gov The 16S rRNA gene of Dehalobacter species has been effectively used as a biomarker to assess the potential for enhanced reductive dechlorination at sites contaminated with 1,1,1-TCA and to quantify the growth of these bacteria during bioremediation efforts. researchgate.net
More specifically, functional genes that code for reductive dehalogenases, the enzymes that catalyze the dechlorination steps, are powerful biomarkers. For instance, the genes cfrA and dcrA have been identified to encode the reductive dehalogenases responsible for the conversion of 1,1,1-TCA to 1,1-DCA and 1,1-DCA to chloroethane (CA), respectively. researchgate.net Quantitative PCR (qPCR) targeting these genes can be used to track the abundance of the specific Dehalobacter populations carrying out each of these distinct dechlorination steps. researchgate.net The abundance of these gene biomarkers has been shown to correlate well with the observed dechlorination activity in both laboratory microcosms and at field sites. researchgate.net
The application of these molecular tools allows for a more detailed understanding of the biotic component of 1,1,1-TCA and 1,1-DCA transformation at complex contaminated sites. researchgate.net By identifying and quantifying the key microorganisms and their functional genes, it is possible to evaluate the feasibility of bioremediation, monitor the effectiveness of implemented strategies, and make informed decisions for site management. nih.gov
Microbial Ecology and Community Dynamics in this compound Degradation
Identification of Key Microbial Species (e.g., Dehalobacter)
The anaerobic biodegradation of this compound is carried out by specific groups of microorganisms within complex microbial communities. A key player in the reductive dechlorination of 1,1,1-TCA to 1,1-DCA and its subsequent degradation is the genus Dehalobacter. nih.govfrontiersin.org Strains of Dehalobacter have been identified in various anaerobic environments and have been shown to grow and proliferate during the dechlorination of these compounds. nih.govnih.gov
Studies of mixed microbial cultures derived from contaminated sites have revealed the presence of Dehalobacter species that are phylogenetically related to known dehalorespiring strains. nih.gov Quantitative PCR has demonstrated that the growth of Dehalobacter is dependent on the dechlorination of 1,1,1-TCA and 1,1-DCA. nih.gov While Dehalobacter is a primary degrader, other microorganisms are also important components of the microbial community. For example, Desulfovibrio species are often found alongside Dehalobacter in 1,1,1-TCA-degrading cultures, although their growth appears to be independent of the dechlorination process. nih.govfrontiersin.org
In some mixed cultures, Dehalococcoides species have also been detected and can grow simultaneously with Dehalobacter during the degradation of chlorinated ethanes. nih.gov This indicates that in complex microbial communities, different dechlorinating microorganisms can have either competitive or complementary roles depending on the specific chlorinated compound present. nih.gov The reductive dechlorination of 1,1,1-TCA to 1,1-DCA and then to chloroethane has been well-documented in methanogenic consortia and in cultures containing a putative Dehalobacter sp. designated as strain TCA1. ethz.ch
Interactive Table: Key Microbial Genera in this compound Biodegradation
| Microbial Genus | Role in 1,1-DCA Biodegradation | Associated Processes |
| Dehalobacter | Primary degrader; reductive dechlorination of 1,1,1-TCA to 1,1-DCA and 1,1-DCA to chloroethane. | Dehalorespiration |
| Desulfovibrio | Often co-occurs with Dehalobacter; growth is independent of dechlorination. | Sulfate reduction |
| Dehalococcoides | Can grow simultaneously with Dehalobacter; involved in the degradation of other chlorinated compounds. | Dehalorespiration |
Data compiled from multiple sources. nih.govfrontiersin.orgnih.gov
Microbiome Reengineering for Enhanced Bioremediation
A novel approach to enhance the bioremediation of chlorinated compounds like this compound involves the deliberate manipulation of the indigenous microbial community, a process known as microbiome reengineering. researchgate.netnih.gov This strategy aims to reshape the composition and function of the native microbiome to favor the growth and activity of desired degraders, thereby accelerating the cleanup process. nih.gov
Microbiome reengineering can be achieved by applying specific environmental stresses or selective pressures. For instance, factors such as heating, pH adjustments, and changes in salinity and desiccation have been systematically studied to optimize conditions for the rapid biodegradation of contaminants like trichloroethylene. nih.gov This approach can lead to the development of a highly efficient and stable microbial community capable of sustained degradation. nih.gov
The concept of engineering microbial consortia can be approached from two main perspectives: top-down and bottom-up. mdpi.com The top-down approach involves treating the microbial community as a whole and promoting the growth of key species through biostimulation or by using reactor engineering. mdpi.com The bottom-up approach, on the other hand, focuses on constructing synthetic microbial consortia from well-characterized strains to perform specific degradation tasks. nih.gov While still an emerging field, microbiome reengineering holds promise for developing more effective and predictable bioremediation strategies for sites contaminated with this compound and other recalcitrant compounds. researchgate.net
Impact of Nutrient Amendments on Microbial Activity
The activity of microbial communities involved in the bioremediation of this compound is profoundly influenced by the availability of essential nutrients and energy sources. The addition of specific nutrient amendments, a practice known as biostimulation, is a common strategy to enhance the rate and extent of biodegradation.
In anaerobic environments where reductive dechlorination is the primary degradation pathway, the addition of electron donors is crucial. clu-in.org These organic substrates are fermented by members of the microbial community to produce hydrogen, which is the direct electron donor for the dehalorespiring bacteria like Dehalobacter. clu-in.org A variety of organic substrates can be used for this purpose, with lactate and yeast extract being common examples. nih.govnih.gov
Toxicological Research on 1,1 Dichloroethane
Absorption, Distribution, Metabolism, and Excretion (ADME) of 1,1-Dichloroethane (B41102)
The toxicokinetics of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), have been primarily characterized through studies in laboratory animals. These studies indicate that the compound is readily absorbed, distributed to various tissues, undergoes metabolic transformation, and is subsequently eliminated from the body.
Absorption Routes and Extent (Inhalation, Oral, Dermal)
This compound can be absorbed into the body through inhalation, oral, and dermal routes. nih.gov
Inhalation: While direct quantitative data on the absorption of inhaled this compound in humans is limited, its historical use as a gaseous anesthetic agent provides strong evidence of its absorption through the pulmonary tract. nih.govca.gov Animal studies also support that it is well absorbed via the lungs. nih.gov
Oral: Studies in rats and mice have demonstrated that this compound is well absorbed from the gastrointestinal tract following oral administration. nih.govca.gov Evidence for oral absorption in humans comes from the detection of metabolites in urine after ingestion. who.int
Dermal: Although specific quantitative studies on dermal absorption are not extensively available, it is suggested that this compound can penetrate the skin. industrialchemicals.gov.au However, due to its high volatility, exposure through bathing and showering is likely dominated by the inhalation route as the compound rapidly partitions into the air. ca.gov
Tissue Distribution in Laboratory Animals
Once absorbed, this compound is distributed throughout the body. Its lipophilic nature suggests it would preferentially accumulate in adipose tissue. who.int Studies involving intraperitoneal administration in rats and mice have shown the presence of this compound in the liver, kidney, lung, and stomach. who.intgovinfo.gov Its former use as an anesthetic indicates that it is also well-distributed to the central nervous system. ca.gov
Metabolic Pathways and Key Metabolites (e.g., acetic acid, carbon dioxide, 2,2-dichloroethanol)
The metabolism of this compound has been elucidated primarily through in vitro studies and some in vivo animal experiments. The biotransformation of this compound is largely mediated by the hepatic microsomal cytochrome P-450 system. who.intuzh.chcdc.gov
The proposed metabolic pathways involve initial hydroxylation at either of the carbon atoms. Hydroxylation at the C-1 carbon is the major pathway and leads to the formation of an unstable intermediate that ultimately yields acetic acid as the primary metabolite. nih.govuzh.chcdc.gov A minor pathway involves hydroxylation at the C-2 carbon, which produces 2,2-dichloroethanol (B146553) . nih.govuzh.chcdc.gov This can be further oxidized to dichloroacetaldehyde (B1201461) and then to dichloroacetic acid. nih.gov Monochloroacetic acid has also been identified as a minor metabolite. uzh.chcdc.gov
In vivo studies in rats and mice have shown that a portion of ingested this compound is metabolized to carbon dioxide and exhaled. who.int
Table 1: Key Metabolites of this compound
| Metabolite | Metabolic Pathway |
| Acetic Acid | Major metabolite from hydroxylation at C-1. nih.govuzh.chcdc.gov |
| 2,2-Dichloroethanol | Minor metabolite from hydroxylation at C-2. nih.govuzh.chcdc.gov |
| Dichloroacetic Acid | Formed from the oxidation of 2,2-dichloroethanol. nih.gov |
| Monochloroacetic Acid | A minor metabolite. uzh.chcdc.gov |
| Carbon Dioxide | Exhaled metabolite observed in vivo. who.int |
Role of Hepatic Microsomal Cytochrome P-450 System in Metabolism
The hepatic microsomal cytochrome P-450 (CYP) enzyme system plays a central role in the metabolism of this compound. who.intuzh.ch In vitro studies using rat liver microsomes have demonstrated that this compound binds to cytochrome P-450. uzh.chnih.gov The metabolic process is enhanced by pretreatment with phenobarbital, a known inducer of CYP enzymes, specifically suggesting the involvement of the CYP2B1/2 isozymes. nih.govuzh.ch Pretreatment with ethanol (B145695) also increases the rate of metabolism, indicating a role for the CYP2E1 isozyme as well. nih.gov
The metabolism is an oxidative process, as evidenced by the increased consumption of NADPH in the presence of this compound in liver microsomes. uzh.ch This enzymatic conversion leads to the formation of the various metabolites discussed previously. nih.govuzh.chcdc.gov Under hypoxic conditions, reductive dechlorination can occur, which may lead to the formation of free radicals. nih.gov
Excretion Pathways and Rates
Following absorption and metabolism, this compound and its metabolites are eliminated from the body through multiple pathways. The primary route of excretion for the unchanged parent compound is exhalation. nih.gov
In animal studies, a significant portion of an orally administered dose is rapidly exhaled as unchanged this compound. nih.gov For instance, in one study, after 48 hours, rats and mice exhaled a large percentage of the administered dose. nih.gov Metabolites, on the other hand, are primarily excreted in the urine. who.int A smaller fraction is excreted in the expired air as carbon dioxide. nih.govwho.int
The rate of excretion is relatively rapid. Following oral administration to rats and mice, the majority of the dose was eliminated within 48 hours. nih.gov
Genotoxicity and Mutagenicity Studies of this compound
The genotoxic potential of this compound has been investigated in a variety of in vitro and in vivo test systems, yielding some inconsistent results. uzh.ch
In vitro, this compound has shown evidence of genotoxicity. It has been reported to be mutagenic in some strains of Salmonella typhimurium (Ames test), both with and without metabolic activation. who.int However, other studies have reported negative results in the same test system. cdc.gov In eukaryotic systems, it did not induce mutagenicity in Saccharomyces cerevisiae. who.intcdc.gov For mammalian cells, studies have shown that this compound can cause DNA repair in rat and mouse hepatocytes and sister chromatid exchanges in Chinese hamster ovary (CHO) cells. uzh.ch It has also been shown to increase the frequency of DNA viral transformations in Syrian hamster embryo cells. who.int
In vivo studies have provided some evidence of genotoxic effects. One study in mice demonstrated that this compound can induce chromosomal aberrations and the formation of micronuclei in bone marrow cells, indicating a clastogenic potential. mdpi.com
Table 2: Summary of Genotoxicity Studies on this compound
| Test System | Endpoint | Result | Reference |
| Salmonella typhimurium (Ames test) | Gene mutation | Positive and Negative | who.intcdc.gov |
| Saccharomyces cerevisiae | Gene mutation | Negative | who.intcdc.gov |
| Rat and Mouse Hepatocytes | DNA repair | Positive | uzh.ch |
| Chinese Hamster Ovary (CHO) Cells | Sister chromatid exchange | Positive | uzh.ch |
| Syrian Hamster Embryo Cells | DNA viral transformation | Positive | who.int |
| Mouse Bone Marrow | Chromosomal aberrations | Positive | mdpi.com |
| Mouse Bone Marrow | Micronuclei formation | Positive | mdpi.com |
In Vitro Evidence of Genotoxicity
The genotoxic potential of this compound has been investigated in a variety of in vitro systems, yielding a complex and sometimes contradictory set of results. nih.govuzh.ch Generally, the evidence suggests that this compound is, at best, a weak genotoxic agent. who.int
Standard bacterial reverse mutation assays, such as the Ames test using various Salmonella typhimurium strains, have consistently produced negative results, both with and without the addition of a metabolic activation system (S9 mix). nih.govcdc.gov Similarly, the compound did not show mutagenic activity in Saccharomyces cerevisiae with or without metabolic activation. who.int
In mammalian cell assays, the findings are more varied. Negative results were reported for cell transformation in BALB/c-3T3 cells and for chromosomal aberrations in Chinese hamster lung fibroblasts. nih.govcdc.gov However, other studies have shown positive effects. For instance, an increase in sister chromatid exchanges in Chinese hamster ovary (CHO) cells has been observed. uzh.ch Additionally, this compound was found to enhance Simian adenovirus (SA7)-induced transformations in Syrian hamster embryo cells. nih.govcdc.gov Furthermore, an increase in DNA repair was noted in hepatocytes isolated from both Osborne-Mendel rats and B6C3F1 mice. nih.govcdc.gov
Table 1: Summary of In Vitro Genotoxicity Studies for this compound
| Test System | Cell Type | Metabolic Activation | Result |
| Reverse Mutation | Salmonella typhimurium | With & Without | Negative nih.gov |
| Gene Mutation | Saccharomyces cerevisiae | With & Without | Negative who.int |
| Chromosomal Aberrations | Chinese Hamster Lung Fibroblasts | Not Specified | Negative nih.gov |
| Cell Transformation | BALB/c-3T3 | Not Specified | Negative nih.govwho.int |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) | Not Specified | Positive uzh.ch |
| Cell Transformation | Syrian Hamster Embryo (SA7) | Not Specified | Positive nih.gov |
| DNA Repair | Rat and Mouse Hepatocytes | Not Specified | Positive nih.gov |
DNA Adduct Formation and Macromolecular Binding
Research has demonstrated that this compound or its metabolites can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. cdc.govwho.int Following intraperitoneal injection in rats and mice, covalent binding was observed in the liver, kidney, lung, and stomach. nih.gov The binding was most extensive in tissue proteins and least in DNA. nih.gov
In vitro studies have shown that this binding is mediated by the liver's cytochrome P-450-dependent microsomal mixed-function oxidase system. cdc.govnih.gov The covalent binding index (CBI) for the interaction of this compound with liver DNA was determined to be 79 in rats and 65 in mice, which is characteristic of weak initiators. uzh.ch However, it is important to note that these studies did not definitively prove the formation of specific DNA adducts. uzh.ch The binding to macromolecules in various organs detected in vivo may be attributable to a stable metabolite produced in the liver that is then distributed throughout the body. cdc.gov
Cell Transformation Studies
Studies on the ability of this compound to induce cell transformation have produced conflicting results. In vitro exposure did not lead to an increase in cell transformations in BALB/c-3T3 mouse cells. nih.govwho.int Conversely, an increase in Simian adenovirus (SA7)-induced transformations was observed in Syrian hamster embryo cells, suggesting a potential to enhance viral transformation. nih.govcdc.gov
Discrepancies in Genotoxicity Data and Future Research Needs
The existing data on the genotoxicity of this compound is inconsistent. uzh.chcdc.gov While some in vitro assays are positive, particularly those involving DNA repair and sister chromatid exchange, standard mutagenicity tests like the Ames test are negative. nih.govuzh.ch This discrepancy suggests that this compound is not a potent, direct-acting mutagen, but may have weak genotoxic activity mediated by its metabolites. t3db.ca
The variability in results across different studies highlights the need for further research to resolve these inconsistencies. cdc.govcdc.gov More in vivo genotoxicity studies are required to fully evaluate the genotoxic potential of this chemical in whole organisms. cdc.gov Specifically, research is needed to identify specific DNA adducts and to better understand the mechanisms of macromolecular binding. nih.gov Such studies would help to clarify the genotoxic hazard this chemical may pose to humans. cdc.gov
Carcinogenicity Assessments of this compound
Animal Bioassays and Conclusive Evidence
The carcinogenic potential of this compound has been evaluated in animal bioassays, primarily in rats and mice. nih.govnih.gov A key study conducted by the National Cancer Institute (NCI) involved the administration of this compound by gavage to Osborne-Mendel rats and B6C3F1 mice for 78 weeks. nih.govnih.gov
The results of this bioassay suggested possible carcinogenic effects, but the evidence was not considered conclusive. nih.govnih.govcdc.gov A major limitation of the study was the high mortality rate in both the treated and control animal groups, which may have been due to pneumonia. nih.govnih.gov This poor survival rate reduced the statistical power of the bioassay and precluded the observation of potential late-developing tumors. cdc.govepa.gov
Another study where this compound was administered in the drinking water to mice for 52 weeks did not find an increase in lung or liver tumors. nih.govwho.int However, the duration of this study may have been insufficient for tumor development. epa.gov Due to the limitations of the existing studies, the evidence for the carcinogenicity of this compound in animals is considered limited or inconclusive. who.intcdc.govepa.gov
Observed Tumor Incidences (e.g., mammary adenocarcinomas, hemangiosarcomas, hepatocellular carcinomas, endometrial stromal polyps)
In female Osborne-Mendel rats, there were marginally significant, dose-related increases in the incidence of mammary adenocarcinomas and hemangiosarcomas at various sites. nih.govnih.govepa.gov
In male B6C3F1 mice, a statistically significant positive trend was observed in the incidence of hepatocellular carcinomas . nih.govepa.gov
In female B6C3F1 mice, a statistically significant increase in the incidence of benign endometrial stromal polyps was observed in the high-dose group. nih.govnih.govepa.gov
Table 2: Tumor Incidences in NCI Bioassay of this compound
| Species | Sex | Tumor Type | Observation |
| Rat (Osborne-Mendel) | Female | Mammary Adenocarcinomas | Dose-related marginal increase nih.govepa.gov |
| Rat (Osborne-Mendel) | Female | Hemangiosarcomas | Dose-related marginal increase nih.govepa.gov |
| Mouse (B6C3F1) | Male | Hepatocellular Carcinomas | Statistically significant positive trend nih.govepa.gov |
| Mouse (B6C3F1) | Female | Endometrial Stromal Polyps | Statistically significant increase in high-dose group nih.govnih.govepa.gov |
It is noteworthy that some of the tumor types observed, such as hemangiosarcomas and mammary adenocarcinomas, are also induced by the isomer 1,2-dichloroethane (B1671644). uzh.chepa.gov This similarity in target organs provides some supporting evidence for the potential carcinogenicity of this compound. epa.gov
Limitations of Existing Carcinogenicity Studies
Another limitation is the high incidence of spontaneous tumors observed in control animals in some studies. who.int This makes it difficult to distinguish between a chemically-induced carcinogenic effect and the natural occurrence of tumors in the animal strains used. Furthermore, a 52-week drinking water study, which used much lower doses, did not find an increase in lung, liver, or kidney tumors in mice. cdc.gov However, this study was not a lifetime bioassay, which limits its value in assessing carcinogenicity. who.int The differing results between gavage and drinking water studies also suggest that the route of administration may influence toxicity. who.int
Carcinogenic Classification
Based on the available evidence, the U.S. Environmental Protection Agency (EPA) has classified this compound as a Group C substance, indicating it is a "possible human carcinogen". nih.govcdc.govhealth.state.mn.usin.govornl.gov This classification reflects the lack of human carcinogenicity data and the limited, inconclusive evidence from animal studies. nih.govcdc.govornl.gov The NCI study suggested potential carcinogenic effects, including a dose-related trend for hemangiosarcomas and mammary adenocarcinomas in female rats, and hepatocellular carcinomas in male mice. nih.govgovinfo.gov However, only the incidence of endometrial stromal polyps in female mice was statistically significant. nih.govgovinfo.govcdc.gov The International Agency for Research on Cancer (IARC) has not assigned a cancer classification to this compound. nih.gov
Systemic Toxicity and Organ-Specific Effects of this compound
Renal Toxicity Studies
Evidence of renal toxicity following exposure to this compound has been observed, though it appears to be species-specific. In a subchronic inhalation study, cats exposed to 1,000 ppm of this compound exhibited nephrotoxicity, characterized by increased serum urea (B33335) and creatinine (B1669602) levels. nih.govuzh.chcdc.gov Histopathological examination revealed crystalline precipitates and dilation in the kidney tubules, tubular degeneration, and periglomerular fibrosis. cdc.gov However, these effects were not observed in rats, rabbits, or guinea pigs exposed under the same conditions. govinfo.gov
In oral gavage studies with rats, no chemically induced histological changes were seen in the kidneys. psu.edu Similarly, a 52-week study where mice ingested this compound in drinking water found no histopathological alterations in the kidneys. nih.govcdc.gov Intraperitoneal injection in mice only showed adverse kidney effects at lethal doses. govinfo.gov
Table 1: Summary of Renal Toxicity Findings for this compound
| Species | Route of Exposure | Observed Effects | Reference |
|---|---|---|---|
| Cat | Inhalation | Increased serum urea and creatinine, crystalline precipitates and dilation of kidney tubules | nih.govuzh.chcdc.gov |
| Rat | Inhalation, Oral | No significant renal effects observed | nih.govgovinfo.govpsu.edu |
| Rabbit | Inhalation | No significant renal effects observed | govinfo.gov |
| Guinea Pig | Inhalation | No significant renal effects observed | govinfo.gov |
| Mouse | Oral, Intraperitoneal | No histopathological alterations at non-lethal doses | nih.govgovinfo.govcdc.gov |
Hepatic Effects and Histopathological Changes
Studies on the hepatic effects of this compound have generally not shown significant toxicity. Inhalation exposure in rats, rabbits, guinea pigs, and cats did not result in changes in serum alanine (B10760859) aminotransferase or aspartate aminotransferase activity, nor were there any treatment-related histopathological lesions in the liver. nih.govcdc.gov Similarly, oral administration in rats and mice did not produce treatment-related histopathological changes in the liver. nih.govcdc.gov
A slight, but statistically significant, increase in relative liver weight was noted in female rats after a 10-day inhalation exposure to 6,000 ppm. govinfo.govcdc.gov However, this was not accompanied by changes in serum enzyme levels or gross pathological changes, and was therefore not considered an adverse effect. cdc.gov
Table 2: Summary of Hepatic Effects for this compound
| Species | Route of Exposure | Observed Effects | Reference |
|---|---|---|---|
| Rat | Inhalation, Oral | No histopathological changes; slight increase in relative liver weight in one study | nih.govgovinfo.govcdc.govcdc.gov |
| Rabbit | Inhalation | No change in serum enzymes or histopathology | nih.govcdc.gov |
| Guinea Pig | Inhalation | No change in serum enzymes or histopathology | nih.govcdc.gov |
| Cat | Inhalation | No change in serum enzymes or histopathology | nih.govcdc.gov |
| Mouse | Oral | No histopathological alterations | nih.govcdc.gov |
Developmental Toxicity
Developmental toxicity studies have indicated that this compound can cause retarded fetal development at high concentrations. In a study where pregnant rats were exposed to this compound via inhalation, a significantly increased incidence of delayed ossification of the sternebrae was observed in the offspring at an exposure level of 6,000 ppm. nih.govgovinfo.govwho.intuzh.chcdc.gov This effect is considered a sign of retarded fetal development. who.int However, no other gross or soft tissue anomalies, or effects on litter size or fetal resorptions were noted. nih.gov Maternal toxicity, including reduced food consumption and body weight gain, was also observed at this exposure level. nih.govcdc.gov
Central Nervous System Depression
This compound is known to cause central nervous system (CNS) depression, particularly at high concentrations. nih.govcdc.gov Historically, it was used as a gaseous anesthetic, which by its nature implies a CNS depressant effect. nih.govgovinfo.gov Acute inhalation exposure to high levels of this compound can result in CNS depression. in.gov Animal studies have also shown CNS depression following high oral doses, which appeared to be the cause of death in acute toxicity tests. psu.edu The use of this compound as an anesthetic was discontinued (B1498344) due to the induction of cardiac arrhythmias at anesthetic concentrations. nih.govwho.intcdc.govcdc.gov
Cardiac Effects
This compound was previously utilized as an anesthetic agent; however, its use was halted due to the induction of cardiac arrhythmias at anesthetic concentrations. nih.govcdc.govnih.gov This cardiostimulatory effect was observed at high doses used to induce anesthesia, approximately 26,000 ppm. nih.govcdc.gov The mechanism behind these arrhythmias is thought to be an enhanced effect of catecholamines when cardiac muscle activity is significantly reduced, a phenomenon observed with other chloroalkanes at high concentrations. uzh.ch
Chronic-duration gavage studies in rats and mice did not reveal any significant increase in the incidence of lesions within the cardiovascular system. nih.gov Animal studies focusing on inhalation exposure have not reported any adverse cardiac effects, although it is unknown if lower concentrations than those used for anesthesia could also lead to cardiotoxic effects as this has not been extensively studied. nih.govcdc.gov
Reproductive Toxicity
There is a significant lack of data regarding the reproductive toxicity of this compound in both humans and animals across all exposure routes (inhalation, oral, and dermal). cdc.govgovinfo.gov No dedicated studies on the reproductive effects of this compound have been conducted. cdc.govgovinfo.gov
However, a single developmental toxicity study in rats exposed to this compound via inhalation on gestation days 6 through 15 provides some insight. cdc.govgovinfo.gov In this study, pregnant rats were exposed to concentrations of 3,800 or 6,000 ppm. nih.gov While there were no changes in litter size, fetal resorptions, or the incidence of gross or soft tissue anomalies, a significant increase in delayed ossification of the sternebrae was observed in the fetuses at the 6,000 ppm exposure level. nih.govwho.int This finding suggests that this compound may be embryotoxic, causing retarded fetal development at high concentrations, but not teratogenic. who.int The study also noted an 11% decrease in maternal body weight gain at this concentration. cdc.gov
Immunotoxicity and Neurotoxicity (data limitations)
Immunotoxicity
There is a complete lack of information on the immunotoxic effects of this compound in both humans and animals. nih.govgovinfo.govcdc.gov No studies have been conducted to assess the potential for this compound to adversely affect the immune system. nih.govcdc.govgovinfo.gov
Neurotoxicity
As a class, chlorinated aliphatic hydrocarbons are known to cause central nervous system depression at sufficiently high inhalation exposures. cdc.govnih.gov The historical use of this compound as an anesthetic confirms its ability to induce central nervous system depression upon acute, high-level exposure. govinfo.govcdc.gov However, comprehensive data on the long-term neurological effects in humans or animals following exposure to this compound are not available. cdc.govcdc.gov The potential for neurotoxicity at lower, non-anesthetic concentrations has not been examined. cdc.gov
Quantitative Structure-Activity Relationship (QSAR) Studies related to Toxicity
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity, including toxicity. These in-silico methods are valuable for predicting the toxicity of chemicals where experimental data is limited. mdpi.com
Correlation with Hydrophobicity and Acute Toxicity
For non-reactive organic compounds with a narcotic mode of action, like many chlorinated hydrocarbons, a strong correlation often exists between their hydrophobicity (typically measured by the octanol-water partition coefficient, Poct) and their acute toxicity. uu.nlscispace.com QSAR models have been successfully developed for a range of such chemicals, demonstrating that their toxicity to aquatic organisms can be predicted from their Poct values. uu.nl
Modeling of Toxicological Endpoints
QSAR models have been developed to predict various toxicological endpoints for a range of disinfection byproducts, a group that can include chlorinated ethanes. mdpi.com These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, to predict toxic effects. mdpi.com For a set of 50 drinking water disinfection byproducts, which included 1,1-dichloroethene, QSAR models were built to predict reactive toxicities in five different bioassays. mdpi.com These models were validated and showed good predictive performance, indicating their utility in estimating the toxicities of such compounds. mdpi.comresearchgate.net The EPA has also utilized read-across approaches, a form of QSAR, using data from analogous chemicals like 1,2-dichloroethane and 1,1,2-trichloroethane (B165190) to estimate the environmental and human health hazards of this compound due to the limited empirical data available for the compound itself. federalregister.gov
Advanced Analytical Methodologies for 1,1 Dichloroethane
Detection and Quantification in Environmental Matrices
Standardized methods, such as those approved by the U.S. Environmental Protection Agency (EPA), are frequently employed for the analysis of 1,1-dichloroethane (B41102) in environmental samples. cdc.gov These methods are designed to handle complex matrices and low concentration levels, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. cdc.gov
Following separation by the GC column, various detectors can be used for identification and quantification:
Mass Spectrometry (MS): GC coupled with MS is a powerful and widely used technique for the definitive identification and quantification of this compound. cdc.govnih.gov It provides structural information, enhancing the certainty of the identification. EPA Method 8260B, for instance, uses a GC/MS system for the analysis of volatile organic compounds. lcms.cz
Flame Ionization Detector (FID): GC-FID is another common method used for detecting this compound. cdc.gov While sensitive to a wide range of organic compounds, it is less specific than MS. fao.org
Electrolytic Conductivity Detector (HECD/ELCD): This detector is highly selective for halogenated compounds. epa.gov EPA Method 8021B utilizes a photoionization detector (PID) and a Hall electrolytic conductivity detector (HECD) in series for the analysis of aromatic and halogenated volatiles. epa.gov
Photoionization Detector (PID): A PID is sensitive to compounds that can be ionized by ultraviolet light, including aromatic and some halogenated compounds. epa.govusgs.gov It is often used in series with an ELCD to provide simultaneous detection of different classes of compounds. usgs.gov
The choice of detector often depends on the specific requirements of the analysis, such as the need for high selectivity or the range of compounds being targeted. epa.gov
Continuous advancements in analytical instrumentation have led to significant improvements in detection limits for this compound. For instance, purge-and-trap GC/MS methods can achieve detection limits in the sub-microgram per liter (µg/L) range for water samples. nih.gov
| Sample Matrix | Analytical Method | Sample Detection Limit | Reference |
| Groundwater | GC/MS (EPA Method 8240B) | 4.7 µg/L | nih.gov |
| Soil/Sediment | GC/MS (EPA Method 8240B) | 5 µg/kg | nih.gov |
| Groundwater, Surface Water, Wastewater | GC with HECD (EPA Method 8010B) | 0.002 µg/L | nih.gov |
| Drinking Water | Purge-and-trap GC/MS | 0.2 µg/L | nih.gov |
| Water (River; Sea) | MIMS/ITD | 0.2 ppb | nih.gov |
This table presents a selection of reported detection limits and is not exhaustive.
Modifications to standard methods, such as using heated purge-and-trap systems, can enhance the purging efficiency of more water-soluble compounds, although this compound is not highly water-soluble. epa.govepa.gov The use of advanced sample preparation techniques like In-Tube Extraction-Dynamic Headspace (ITEX-DHS) can also provide lower detection limits by enabling more efficient enrichment of volatile compounds before GC-MS analysis. thermofisher.com
The analysis of this compound across different environmental matrices requires specific sample preparation and analytical approaches.
Groundwater and Surface Water: Purge-and-trap GC, as described in EPA Methods 5030C and 8260B, is the standard approach for aqueous samples. nih.govlcms.cz Direct injection can be used for higher concentrations. nih.gov
Soils and Sediments: For solid matrices, EPA Method 5035A outlines a closed-system purge-and-trap procedure. epa.gov This method involves heating the sample in a sealed vial to drive the volatiles into the headspace, which is then purged and analyzed. epa.gov For high-concentration samples, a solvent extraction followed by analysis of the extract using aqueous purge-and-trap methods (Method 5030) is employed. epa.gov
These methods are designed to ensure that the volatile compounds are efficiently transferred from the complex sample matrix to the analytical instrument for accurate quantification. pca.state.mn.us
Detection and Quantification in Biological Samples
The determination of this compound in biological samples is essential for assessing human exposure. The analytical methods are typically designed to detect trace levels of the compound in complex biological matrices like blood and tissues. cdc.gov
Gas chromatography combined with mass spectrometry (GC/MS) is the predominant technique for the analysis of this compound in biological materials. cdc.govcdc.gov This method offers the high sensitivity and specificity required to detect the very low concentrations often present in blood and tissues. cdc.gov The preparation of the sample is a critical step, often involving purge-and-trap or headspace techniques to isolate the volatile compound from the biological matrix before introducing it into the GC/MS system. cdc.govnih.gov
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Reference |
| Whole Blood | Purge-and-trap on Tenax adsorbent | GC/MS | 100 ng/L | nih.gov |
| Whole Blood | Inject sample into purge-and-trap apparatus | GC/MS | 0.013 ppb | nih.gov |
| Blood and Urine | Heat sample; purge-and-trap on Tenax GC | GC/MS | No data | nih.gov |
This table summarizes methods for detecting this compound in biological samples.
Dynamic headspace analysis is a highly sensitive method for extracting volatile organic compounds from biological samples. cdc.govcdc.gov In this technique, an inert gas is continuously passed through the headspace above the sample (e.g., blood in a sealed vial), carrying the volatile analytes to a trap. rothamsted.ac.uk This continuous extraction allows for a greater proportion of the compound to be collected compared to static headspace analysis, resulting in improved sensitivity. cdc.govresearchgate.net
Research has demonstrated that using a dynamic headspace analyzer coupled with GC/MS can detect this compound in whole human blood at nanogram per liter (ppt) levels. cdc.govcdc.gov This approach is particularly valuable for biomonitoring studies where very low levels of exposure need to be quantified. cdc.govepa.gov Another variation involves a dynamic headspace analyzer with GC-FID, which has also been successfully used for the detection of nanogram levels of this compound in blood. cdc.gov
Retention Index in GC for VOC Screening
Gas chromatography (GC) is a primary technique for the determination of trace levels of this compound in various samples. cdc.gov The retention index (RI) system is used in GC to standardize retention times, converting them into more universal, system-independent numbers for compound identification. nist.gov This is particularly valuable for screening volatile organic compounds (VOCs) in complex matrices like blood or environmental samples. cdc.gov
A method utilizing a dynamic headspace analyzer and gas chromatography with flame ionization detection (GC/FID) employed retention indices for the screening and quantification of VOCs, including this compound, in blood at nanogram levels. cdc.gov This approach is noted for its simplicity, reliability, and minimal sample preparation requirements. cdc.gov For VOCs like this compound, quantitative structure-retention relationship (QSRR) studies can also provide a method for estimating retention times based on molecular descriptors. nih.gov
The Kovats retention index is a common system where the retention of an analyte is expressed relative to the retention of n-alkanes. nist.gov For this compound, various Kovats retention index values have been reported on standard non-polar columns, which are frequently used in VOC analysis. nih.gov
Table 1: Kovats Retention Index for this compound on Standard Non-Polar Columns
| Kovats Retention Index |
|---|
| 553 |
| 560 |
| 564 |
| 585.9 |
| 590.6 |
| 592.2 |
| 593.3 |
| 594.2 |
| 598.9 |
| 600 |
Source: PubChem CID 6365 nih.gov
In specific analytical protocols, such as EPA Method 8260, which is used for determining VOCs in various waste matrices, this compound is a target analyte. epa.gov Under certain conditions, it has a reported retention time of 3.14 minutes. lcms.cz ASTM D5466, a method for determining VOCs in atmospheres, lists an expected retention time of approximately 8.62 minutes for this compound. nih.govnutechinst.com It is important to note that contaminants in the GC system can sometimes cause degradation of this compound. epa.gov
Biomarkers of Exposure and Effect
Biomarkers are measurable indicators of exposure to a chemical or its effects on an organism. nih.gov For this compound, the identification and quantification of such markers are crucial for assessing human exposure.
Biomarkers of Exposure
The most direct biomarkers for this compound exposure are measurements of the parent compound in biological samples. govinfo.gov For high levels of exposure, the concentration of this compound in the blood, urine, and expired breath may serve as a biomarker of exposure. govinfo.gov The compound can be detected in whole human blood using techniques like a dynamic headspace analyzer combined with GC/MS. cdc.gov
While analytical methods are available, data linking specific exposure quantities to levels in human tissues are limited. govinfo.gov For instance, in the National Health and Nutrition Examination Survey (NHANES) for 2003–2004, this compound was not detected in the blood samples collected. cdc.gov
Metabolites of this compound could also potentially serve as biomarkers. govinfo.gov Following oral administration in animal studies, absorbed this compound is excreted in the urine and expired air. who.int In vitro studies suggest that its biotransformation occurs via the hepatic microsomal cytochrome P-450 system, with a major metabolite being ethanoic acid. who.int Another metabolite identified in both rats and mice is carbon dioxide. who.int However, the development of methods to detect these metabolites in human fluids is still needed to better indicate exposure, and these metabolites are not specific to this compound. nih.govgovinfo.gov
Biomarkers of Effect
Biomarkers of effect are measurable biochemical, physiological, or other alterations that indicate potential health impairment. nih.gov Currently, no specific biomarkers of effect have been identified for this compound. govinfo.govcdc.gov Research leading to the identification of specific DNA adducts formed after exposure would be valuable for medical surveillance and the early detection of potential adverse health effects. nih.gov In vivo studies have shown that this compound can covalently bind to macromolecules like DNA, RNA, and proteins in the liver, lung, stomach, and kidney tissues of rats and mice. who.int
Table 2: Summary of Biomarkers for this compound
| Biomarker Type | Marker | Matrix | Utility | Specificity |
|---|---|---|---|---|
| Exposure | This compound (parent compound) | Blood, Urine, Expired Breath | Indicates recent or high-level exposure. govinfo.gov | Specific |
| Exposure | Ethanoic acid (acetic acid) | Urine (potential) | Potential indicator of exposure, but methods not fully developed for this purpose. govinfo.govwho.int | Non-specific |
| Exposure | Carbon dioxide | Expired Breath (potential) | Potential indicator of metabolism, but not a practical or specific biomarker. who.int | Non-specific |
| Effect | None identified | - | No established biomarkers to characterize effects caused by this compound. cdc.gov | - |
| Effect | DNA Adducts | Tissues (potential) | Potential future biomarker for detecting adverse effects. nih.gov | Potentially specific |
Occupational and Human Health Risk Assessment Methodologies
Occupational Exposure Scenarios and Monitoring
Occupational exposure to 1,1-dichloroethane (B41102) can occur through both inhalation and dermal contact. nih.gov The primary industries where workers may be exposed include chemical manufacturing, particularly in the production of other chemicals like 1,1,1-trichloroethane (B11378) and vinyl chloride, as well as in the rubber and plastic industries, and during its use as a solvent, degreaser, and cleaning agent. who.intin.govcdc.gov Workers involved in the cleanup of hazardous waste sites containing this compound are also at risk of exposure. nih.gov
The main route of occupational exposure is through the inhalation of ambient or workplace air. cdc.gov The U.S. Environmental Protection Agency (EPA) has obtained and prioritized the use of primary inhalation exposure monitoring data for occupational scenarios such as manufacturing, processing as a reactant, and laboratory use. federalregister.gov For situations where specific data for this compound is lacking, the EPA has utilized surrogate data from other chlorinated solvents, applying a vapor pressure correction factor to account for differences between the chemicals. federalregister.gov
While inhalation is the primary concern, dermal exposure is also possible. nih.gov However, due to the compound's high volatility, absorption through the skin is considered to be minimal, especially in well-ventilated areas. cdc.gov
Risk Characterization and Assessment Frameworks
The risk characterization for this compound is conducted within established frameworks developed by regulatory bodies like the U.S. EPA and the Agency for Toxic Substances and Disease Registry (ATSDR). cdc.gov These frameworks guide the comprehensive evaluation of toxicological and health effects information to determine the potential threat to human health. cdc.gov The process involves a "whole chemical" approach, which considers risks from all uses of the substance. h2compliance.com
A significant challenge in the risk assessment of this compound is the inadequacy of available human health hazard data. lawbc.com To address this, regulatory agencies have employed analog data. Specifically, data from 1,2-dichloroethane (B1671644) has been used to fill gaps in understanding the toxicity of this compound due to similarities in their physical structure, metabolism, and toxicological profiles for both cancer and non-cancer effects. lawbc.comaiha.org
The risk evaluation process includes analyzing physical-chemical properties, environmental fate and transport, and exposure to various populations, including workers and the general public. federalregister.gov It also involves a systematic review of available literature and data to ensure a comprehensive and scientifically sound assessment. epa.gov The EPA's draft risk evaluation for this compound, conducted under the Toxic Substances Control Act (TSCA), preliminarily indicates that the substance may pose an unreasonable risk to the health of workers and the environment. lawbc.com
Development of Health-Based Values and Guidance Values
Several organizations have developed health-based guidance values for this compound to protect public health. These values are derived from toxicological data and are used to set limits for exposure in various media.
The U.S. EPA has established a provisional Reference Concentration (RfC) of 0.5 mg/m³ based on kidney effects observed in animal studies. epa.gov The RfC is an estimate of a continuous inhalation exposure that is not likely to cause adverse non-cancer health effects during a lifetime. epa.gov Additionally, a provisional Reference Dose (RfD) of 0.1 mg/kg/day has been calculated based on the absence of observed adverse effects in rats. epa.gov
The Minnesota Department of Health (MDH) has also established guidance values. In 2016, they derived noncancer Risk Assessment Advice (RAA) values for short-term, subchronic, and chronic exposures of 400, 400, and 80 µg/L, respectively. health.state.mn.us These values were based on critical effects such as decreased body weight and central nervous system depression. health.state.mn.us
For occupational exposure, the National Institute for Occupational Safety and Health (NIOSH) has set a Recommended Exposure Limit (REL) of 100 ppm (400 mg/m³) as a Time-Weighted Average (TWA). cdc.gov The Occupational Safety and Health Administration (OSHA) has a permissible exposure limit (PEL) of 100 ppm (400 mg/m³) TWA. cdc.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has also established a Threshold Limit Value (TLV) of 100 ppm (400 mg/m³) TWA. cdc.gov NIOSH has also established a revised Immediately Dangerous to Life or Health (IDLH) value of 3,000 ppm based on acute inhalation toxicity data in animals. cdc.gov
The World Health Organization (WHO), citing a very limited database on toxicity and carcinogenicity, concluded that a guideline value for this compound in drinking water should not be proposed. who.int
Table 1: Health-Based Guidance Values for this compound
| Issuing Organization | Value/Standard | Value | Basis/Critical Effect |
|---|---|---|---|
| U.S. EPA | Reference Concentration (RfC) | 0.5 mg/m³ | Kidney effects in cats epa.gov |
| U.S. EPA | Reference Dose (RfD) | 0.1 mg/kg/day | No observed adverse effects in rats epa.gov |
| MDH | Chronic RAA | 80 µg/L | Decreased body weight, CNS depression health.state.mn.us |
| NIOSH | Recommended Exposure Limit (REL) | 100 ppm (400 mg/m³) TWA | Not specified |
| OSHA | Permissible Exposure Limit (PEL) | 100 ppm (400 mg/m³) TWA | Not specified |
| ACGIH | Threshold Limit Value (TLV) | 100 ppm (400 mg/m³) TWA | Not specified |
Data Gaps and Future Research Needs in Human Health Assessment
Despite the existing research, significant data gaps remain in the human health assessment of this compound. nih.gov The Agency for Toxic Substances and Disease Registry (ATSDR) identifies substance-specific informational needs that, if met, would reduce the uncertainties in health assessments. nih.gov
A primary area of concern is the limited information on the health effects of this compound following inhalation exposure in both humans and animals. nih.gov While it was once used as an anesthetic, this practice was stopped due to the induction of cardiac arrhythmias at anesthetic doses. nih.gov However, more comprehensive studies on other potential health effects from inhalation are needed.
Further research is also required in several other key areas:
Reproductive and Developmental Toxicity: There is a lack of oral reproductive and developmental studies. health.state.mn.us While one inhalation study on pregnant rats showed delayed ossification of sternebrae at high concentrations, more research is needed to fully understand the developmental risks. nih.gov
Neurological Effects: No studies were located regarding neurological effects in humans or animals following oral exposure. nih.gov Additionally, there is a lack of neurological function testing in existing studies. health.state.mn.us
Carcinogenicity: While animal studies suggest potential carcinogenic effects, including hemangiosarcomas and mammary adenocarcinomas in female rats and hepatocellular carcinoma in male mice, no studies have investigated carcinogenic effects in humans following oral exposure. nih.gov The U.S. EPA has classified this compound as a Group C, possible human carcinogen, but a cancer slope factor has not been developed. epa.govhealth.state.mn.us
Dermal Absorption: There is a lack of specific data on the dermal absorption of this compound. federalregister.gov
Children's Susceptibility: No data were identified on the susceptibility of children to the toxic effects of this compound or on the toxicokinetic differences between adults and children. nih.gov
Addressing these data gaps through further research will be crucial for conducting more comprehensive and certain human health risk assessments for this compound. nih.gov
Table 2: PubChem Compound Identifiers
| Compound Name | PubChem CID |
|---|---|
| This compound | 6367 |
| 1,1,1-Trichloroethane | 6379 |
| Vinyl chloride | 6338 |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,1-dichloroethane relevant to environmental fate modeling?
- This compound is a volatile, chlorinated hydrocarbon with low water solubility (~5,500 mg/L at 25°C) and a vapor pressure of ~238 mmHg at 25°C, favoring atmospheric partitioning . Its Henry’s Law constant (1.1 × 10⁻³ atm·m³/mol) indicates moderate volatility from water. Researchers should prioritize these properties when modeling environmental transport, degradation pathways, and bioaccumulation potential. Analytical methods like gas chromatography-mass spectrometry (GC-MS) are standard for quantification in environmental matrices .
Q. What experimental approaches are recommended for quantifying this compound in environmental samples?
- Use EPA Method 8260B (volatile organic compounds via GC-MS) with purge-and-trap concentration for water samples. For air sampling, employ sorbent tubes (e.g., Tenax®) followed by thermal desorption-GC-MS. Method validation should include checks for matrix interference, especially in sediment or biota, due to its low persistence in aerobic environments .
Q. How can researchers address the limited toxicological data for this compound in risk assessment?
- Apply a read-across approach using 1,2-dichloroethane as an analog, leveraging structural similarity, shared metabolic pathways (e.g., CYP450-mediated oxidation), and overlapping toxicity endpoints (e.g., renal carcinogenicity). Validate assumptions with comparative in vitro assays (e.g., hepatic microsomal metabolism studies) .
Advanced Research Questions
Q. What methodological strategies resolve contradictions between in vivo and in vitro toxicity data for this compound?
- Discrepancies often arise from route-specific metabolism (e.g., inhalation vs. oral). Use physiologically based pharmacokinetic (PBPK) models to extrapolate across exposure routes. For example, oral studies in rodents show body weight depression (LOAEL = 150 mg/kg/day), while inhalation data are sparse; cross-validate with 1,2-dichloroethane inhalation PODs (NOAEL = 10 ppm) .
Q. How can Species Sensitivity Distributions (SSDs) improve ecological risk assessments for this compound?
- Integrate empirical toxicity data (e.g., Daphnia magna LC₅₀ = 120 mg/L) with predictive models like Web-ICE to generate SSDs. Calculate HC₀₅ (hazardous concentration for 5% of species) and compare to environmental concentrations. For terrestrial systems, use ECOSAR predictions (e.g., earthworm EC₅₀ = 340 mg/kg) .
Q. What experimental designs are critical for addressing data gaps in this compound’s dermal absorption and chronic toxicity?
- Conduct in vitro dermal penetration assays using human skin models (e.g., Franz cells) with radiolabeled this compound. For chronic toxicity, design a 2-year rodent bioassay with oral/inhalation exposure, prioritizing endpoints like renal histopathology and genotoxicity (e.g., micronucleus assay). Compare results to 1,2-dichloroethane’s tumorigenicity data (e.g., hemangiosarcomas in rats) .
Q. How does the catalytic oxidation of this compound inform degradation studies in environmental remediation?
- Over Cr₂O₃/Al₂O₃ catalysts, this compound undergoes HCl abstraction at 230–330°C, forming vinyl chloride as an intermediate. Track degradation pathways via GC-MS and isotopic labeling to confirm CO₂ as the terminal product (500°C). Compare to reductive dechlorination by zero-valent metals (e.g., Zn), which yields ethane without intermediates .
Q. What statistical and mechanistic validations are required when extrapolating 1,2-dichloroethane data to this compound?
- Validate structural analogs using quantum mechanical calculations (e.g., bond dissociation energies, electron affinity) and toxicokinetic similarity (e.g., blood:air partition coefficients). Statistically assess cross-species extrapolation via Bayesian hierarchical models to quantify uncertainty in PODs .
Methodological Tables
Table 1. Key Analog Read-Across Parameters for 1,1- and 1,2-Dichloroethane
Table 2. Priority Data Needs for this compound Risk Assessment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
